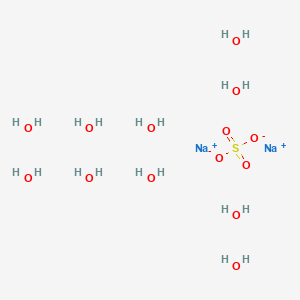![molecular formula C16H14O4 B1196996 Acide 4,4'-diméthyl-[1,1'-biphényl]-2,2'-dicarboxylique CAS No. 2941-79-9](/img/structure/B1196996.png)
Acide 4,4'-diméthyl-[1,1'-biphényl]-2,2'-dicarboxylique
Vue d'ensemble
Description
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is an organic compound belonging to the biphenyl family. It is characterized by two benzene rings connected by a single bond, with methyl groups at the 4 and 4’ positions and carboxylic acid groups at the 2 and 2’ positions. This compound is known for its applications in various fields, including polymer chemistry and material science.
Applications De Recherche Scientifique
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Material Science: The compound is utilized in the fabrication of liquid crystal displays and other electronic devices due to its unique structural properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
Biochemical Pathways
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-dimethylbiphenyl, which can be obtained through the coupling of toluene derivatives.
Oxidation: The methyl groups on the biphenyl are then oxidized to carboxylic acid groups using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products:
Oxidation Products: Quinones, carboxylate salts.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated biphenyls, nitro derivatives.
Comparaison Avec Des Composés Similaires
4,4’-Dimethylbiphenyl: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
Biphenyl-4,4’-dicarboxylic acid: Similar structure but without the methyl groups, leading to different physical and chemical properties.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of carboxylic acids, resulting in different reactivity and applications.
Uniqueness: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which confer specific reactivity and versatility in various chemical processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAOGMOBVQPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289279 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-79-9 | |
| Record name | 4,4′-Dimethyl[1,1′-biphenyl]-2,2′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethyl(1,1'-biphenyl)-2,2'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)










